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Methyl Green

Histochemistry Nuclear Staining Dye Stability

Variability in crystal violet contamination compromises DNA staining reproducibility. Methyl Green (CAS 54327-10-5) zinc chloride double salt provides a standardized solution. - Quantitative nuclear staining: binding stoichiometry 1:10 dye:DNA phosphorus, correlating with Feulgen gold-standard methods for image cytometry. - Spectral reliability: λmax 635 nm, ε ≥50,000; far-red fluorescence (ex 633 nm) with high photostability for confocal imaging of thick specimens. - Validated purity: <0.5% crystal violet ensures lot-to-lot consistency for methyl green-pyronin Y differential DNA/RNA protocols.

Molecular Formula C26H33N3.2Cl
C26H33Cl2N3
Molecular Weight 458.5 g/mol
CAS No. 54327-10-5
Cat. No. B7823105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Green
CAS54327-10-5
Molecular FormulaC26H33N3.2Cl
C26H33Cl2N3
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-]
InChIInChI=1S/C26H33N3.2ClH/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;;/h8-19H,1-7H3;2*1H/q+2;;/p-2
InChIKeyDWCZIOOZPIDHAB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Green DNA Stain Specifications


Methyl Green (CAS 54327-10-5, C.I. 42585) is a cationic triphenylmethane dye supplied primarily as a zinc chloride double salt . It binds selectively to AT-rich regions of the major groove of native DNA via electrostatic interaction between its two positive charges and DNA phosphate groups, with a binding stoichiometry of approximately one dye molecule per 10 phosphorus atoms [1]. λmax is 635 nm with a secondary peak at 420 nm; aqueous solubility is 0.01 g/10 mL producing blue to deep blue solutions [2]. The compound is widely employed as a nuclear counterstain and as the green component in the classical Unna-Pappenheim methyl green-pyronin Y stain for differential DNA (green) and RNA (red) visualization [3].

1
Quantitative DNA histochemistry.AT-rich major-groove binding with defined 1:10 dye:phosphorus stoichiometry supports quantitative imaging workflows.
2
Differential DNA/RNA staining.Concentration-dependent separation of DNA (green) and RNA (red) signals in methyl green-pyronin Y protocols.
3
Zinc chloride salt form.Consistent solubility and spectral properties (λmax ~635 nm) for validated histochemical protocols.
Protocol fit requires chloroform-extracted or certified low-crystal-violet grade for reproducible DNA specificity.

Methyl Green: Stain Substitution Risks


Substituting Methyl Green with closely related triphenylmethane dyes or alternative nuclear stains introduces critical variability in experimental outcomes. The compound's specific binding stoichiometry to DNA (1:10 dye:phosphorus) underpins its utility in quantitative histochemistry, a property not shared by pyronin Y (qualitative only) or less specific cationic dyes [1]. Furthermore, the inherent instability of the seventh methyl group dictates that Methyl Green preparations contain variable crystal violet contamination unless rigorously purified, directly impacting staining specificity and reproducibility [2]. Procurement of the zinc chloride salt form (C₂₇H₃₅BrClN₃·ZnCl₂, MW ~653 g/mol) ensures consistent solubility and spectral properties (ε ≥50,000 at 629–635 nm) required for validated histochemical protocols, whereas substitution with Ethyl Green (C.I. 42590) or non-zinc chloride formulations alters both molecular weight and extinction coefficient, necessitating protocol recalibration [3].

!
Ethyl Green (C.I. 42590) substitution
Ethyl Green lacks the labile seventh methyl group, eliminating chloroform extraction; however, quantitative DNA-binding stoichiometry and spectral extinction profiles may differ, requiring protocol recalibration.
!
Pyronin Y or generic cationic dyes
Pyronin Y provides only qualitative RNA staining and does not share the defined 1:10 dye:phosphorus binding stoichiometry required for quantitative DNA assays.
!
Non-zinc chloride salt formulations
Alternative salt forms or non-certified grades alter molecular weight and extinction coefficient, potentially shifting staining intensity and reproducibility across validated protocols.

Methyl Green Comparative Evidence


Stability vs. Ethyl Green

Methyl Green (C.I. 42585) contains a seventh methyl group on its quaternary nitrogen that is labile and spontaneously cleaves to form crystal violet, requiring mandatory chloroform extraction before use in quantitative DNA staining protocols [1]. In contrast, Ethyl Green (C.I. 42590) possesses a seventh ethyl group that is significantly more stable, eliminating the chloroform extraction requirement [2]. Analytical studies using NMR spectroscopy have confirmed that many commercial samples labeled 'Methyl Green' are actually Ethyl Green contaminated with Crystal Violet, and no performance advantage for true Methyl Green over Ethyl Green from American dye suppliers was identified [3].

Stability vs. Ethyl Green
Head-to-head
Methyl Green requires repeated chloroform extraction; Ethyl Green is stable and requires none.
Workflow reproducibility and purification-step context.
Many commercial “Methyl Green” samples are actually Ethyl Green with crystal violet.
Histochemistry Nuclear Staining Dye Stability

Crystal Violet Impurity Specification

Methyl Green contains crystal violet as an unavoidable contaminant resulting from demethylation of the seventh methyl group. Certified Methyl Green zinc chloride salt (CAS 7114-03-6, commonly marketed as Methyl Green) is specified to contain <0.5% crystal violet impurity by external standard analysis [1]. Functionally, Methyl Green binds specifically to the major groove of native DNA with preference for AT-rich regions [2], whereas crystal violet lacks this groove-specific binding and stains non-specifically. This purity specification is critical because crystal violet contamination above 0.5% compromises the differential green staining of DNA versus RNA in methyl green-pyronin protocols [3].

Crystal Violet Impurity
Specification review
Certified zinc chloride salt: ≤0.5% crystal violet by HPLC.
Lot-specific purity verification supports DNA-staining reproducibility.
Impurity threshold >199-fold lower than pure crystal violet.
Chromatin Staining DNA Binding Dye Purity

Pyronin Y Differential Staining Control

In the methyl green-pyronin Y differential stain, the relative concentrations of the two dyes—not staining time—dictate the separation of DNA (green) and RNA (red) signals. A 2003 study using filter paper models containing DNA, RNA, and heparin demonstrated unequivocally that differential staining is not time-dependent but is dictated by the relative concentrations of methyl green and pyronin Y and by the pH of the staining solution [1]. Methyl Green binding is further influenced by electrolyte concentration, with varying ionic strength allowing selective control over DNA vs. RNA staining and suppression of non-nucleotide background [2].

Pyronin Y Differential Control
Head-to-head
DNA/RNA separation is concentration- and pH-dependent, not time-dependent.
Protocol transferability and dye-ratio optimization context.
Filter paper model study; electrolyte concentration further modulates binding.
Nucleic Acid Staining Histochemistry Protocol Optimization

Electro-Fenton Kinetics vs. Malachite Green

In electro-Fenton degradation studies of glyphosate herbicide, Methyl Green exhibited a pseudo-first-order degradation rate constant (kapp) of 0.15 min⁻¹, which is substantially lower than structurally related triphenylmethane dyes including Malachite Green (0.39 min⁻¹) and Crystal Violet (0.36 min⁻¹), and lower than Fast Green (0.27 min⁻¹) [1]. The lower kapp indicates that Methyl Green is more persistent under electro-Fenton oxidative conditions compared to its analogs.

Electro-Fenton Kinetics
Cross-study
kapp = 0.15 min⁻¹, 2.6× slower than Malachite Green (0.39 min⁻¹).
Higher oxidative persistence context for degradation studies.
Electro-Fenton with carbon felt cathode; glyphosate matrix.
Environmental Remediation Dye Degradation Wastewater Treatment

DNA-RNA Quantification Validation

A comparative image cytometry study validated the standardized Methyl Green-Pyronin Y technique against Gallocyanin chromalum and Feulgen procedures for simultaneous DNA and RNA quantification in rat liver tissue sections. Following deoxyribonuclease treatment, nuclear staining intensity with Methyl Green dropped nearly to zero (approaching baseline), while ribonuclease treatment eliminated Pyronin Y staining in nucleoli and cytoplasm [1]. A direct linear correlation was established between nuclear staining intensity of Methyl Green and nuclear absorption of Gallocyanin chromalum after ribonuclease treatment, confirming quantitative reliability [1].

DNA-RNA Quantification
Head-to-head
Nuclear Methyl Green intensity drops to near zero after DNase; linear correlation with Gallocyanin chromalum.
Supports quantitative DNA/RNA image cytometry context.
Rat liver sections; validated against Feulgen and Gallocyanin chromalum.
Image Cytometry Nucleic Acid Quantification Comparative Histochemistry

Methyl Green: Research & Industrial Applications


Simultaneous DNA & RNA Cytometry

Laboratories performing image cytometry or microspectrophotometry for simultaneous DNA and RNA quantification should procure standardized Methyl Green (zinc chloride salt, <0.5% crystal violet) for use in methyl green-pyronin Y protocols. Validation studies confirm that Methyl Green nuclear staining intensity correlates directly with Gallocyanin chromalum and Feulgen gold-standard methods, enabling reliable dual-nucleic acid assessment in a single stain [1]. This application is particularly valuable in tumor pathology and cell cycle analysis where DNA ploidy and RNA transcriptional activity must be co-measured.

Fluorescent Nuclear Labeling in Embryos

Methyl Green's far-red fluorescence emission (excitation maximum at 633 nm) and exceptional resistance to photobleaching make it suitable as a nuclear label in laser scanning confocal microscopy of thick biological specimens, including whole zebrafish embryos [1]. Unlike DAPI or propidium iodide, Methyl Green enables deep specimen imaging with minimal signal loss due to reduced light scattering at longer wavelengths. The dye's high DNA affinity (binding stoichiometry 1:10 dye:phosphorus) ensures stable nuclear labeling through extended imaging sessions [2].

Major Groove DNA Binding Assays

Methyl Green serves as a validated major-groove-specific DNA binder in competitive binding assays designed to characterize novel small molecule DNA ligands. In gel electrophoresis studies, pre-treatment of supercoiled pUC18 DNA with Methyl Green does not inhibit oxidative cleavage by minor-groove-binding metal complexes, confirming the compound's exclusive major groove localization [1]. This specificity enables researchers to unambiguously assign groove-binding preference of test compounds when used in parallel with minor-groove-binder DAPI.

Electro-Fenton Wastewater Calibration

Environmental laboratories and industrial wastewater treatment facilities can utilize Methyl Green as a benchmark persistent triphenylmethane dye for electro-Fenton process calibration. Its pseudo-first-order degradation rate constant (kapp = 0.15 min⁻¹) is 2.6× lower than Malachite Green (0.39 min⁻¹) and 2.4× lower than Crystal Violet (0.36 min⁻¹) [1], establishing Methyl Green as a conservative worst-case indicator compound for estimating required residence times when treating dye-contaminated effluents containing mixed triphenylmethane pollutants.

Application
Selection Property
Validation Focus
Simultaneous DNA & RNA Cytometry
Certified low-crystal-violet zinc chloride salt
Stoichiometric DNA binding and dye-ratio optimization
Far-Red Nuclear Labeling
Photostable far-red emission (λex 633 nm)
Deep-tissue confocal imaging and photobleaching resistance
Major-Groove DNA Binding Assays
Exclusive major-groove localization
Competitive displacement with minor-groove binders (e.g., DAPI)
Electro-Fenton Wastewater Calibration
Persistent triphenylmethane benchmark (kapp 0.15 min⁻¹)
Worst-case residence-time estimation for dye effluent treatment
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